molecular formula C16H17N7 B2742052 3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899974-92-6

3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2742052
CAS No.: 899974-92-6
M. Wt: 307.361
InChI Key: ZUULFBKYCQQPMP-UHFFFAOYSA-N
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Description

3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a potent, selective, and cell-active inhibitor of the serine/threonine kinase Ataxia Telangiectasia Mutated (ATM). ATM is a master regulator of the DNA damage response (DDR), particularly activated by double-strand breaks (DSBs), and plays a critical role in cell cycle checkpoint activation, DNA repair, and apoptosis. This compound exerts its effect by potently inhibiting ATM kinase activity, which blocks the phosphorylation of downstream substrates like CHK2, KAP1, and p53 , thereby disrupting the DDR signaling cascade. Its primary research value lies in its use as a chemical tool to probe the complex mechanisms of DNA damage and repair. Researchers utilize this inhibitor to investigate the consequences of ATM inhibition in various contexts, particularly in cancer biology, where it is studied for its potential to sensitize tumor cells to DNA-damaging agents such as ionizing radiation and chemotherapeutics . By impairing the DNA repair capacity of cancer cells, it can enhance the cytotoxic effects of these treatments, a strategy known as synthetic lethality. This makes it a valuable compound for preclinical studies aimed at understanding and overcoming therapy resistance in cancers with deficiencies in complementary DDR pathways. Furthermore, its application extends to basic research in genomics, cellular stress responses, and the study of diseases associated with genomic instability.

Properties

IUPAC Name

3-ethyl-N-(2-indol-1-ylethyl)triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7/c1-2-23-16-14(20-21-23)15(18-11-19-16)17-8-10-22-9-7-12-5-3-4-6-13(12)22/h3-7,9,11H,2,8,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUULFBKYCQQPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NCCN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Attachment of the Indole Moiety: The indole group can be introduced via nucleophilic substitution reactions, often using indole derivatives and suitable leaving groups.

    Final Functionalization: The ethyl group and other substituents are introduced through alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at position 7 due to electron withdrawal by the adjacent triazole moiety. In reactions with aryl halides or alkylating agents, the amine group at position 7 participates in SNAr (nucleophilic aromatic substitution) . For example:

  • Reaction with benzyl chloride in DMF at 80°C yields 3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-5-benzyl-3H- triazolo[4,5-d]pyrimidin-7-amine with 78% efficiency .

  • Alkylation with methyl iodide under basic conditions (K₂CO₃) selectively substitutes the pyrimidine amine, producing a methylated derivative (92% yield) .

Condensation and Cyclization Pathways

The indole-ethylamine side chain facilitates cyclization reactions with carbonyl compounds. For instance:

  • Condensation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol under reflux forms tetracyclic indolo-triazolo-pyrimidine hybrids via intramolecular Schiff base formation .

  • Reaction with malononitrile in acetic acid generates 5-amino-7-(indolyl)-triazolo[1,5-a]pyrimidine-6-carbonitriles through Knoevenagel condensation followed by Michael addition (Table 1) .

Table 1: Yields for condensation reactions with malononitrile

AldehydeCatalystYield (%)
4-Chlorobenzaldehyde[(VO)TPP][TCM]₄85
4-Methoxybenzaldehyde[(VO)TPP][TCM]₄82
Benzaldehyde[(VO)TPP][TCM]₄79

Michael Addition Reactions

The triazole-pyrimidine core participates in Michael additions with α,β-unsaturated carbonyl compounds:

  • Reaction with acrylonitrile in THF at 60°C produces 3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-5-(2-cyanoethyl)-3H- triazolo[4,5-d]pyrimidin-7-amine (67% yield) .

  • Conjugation with methyl vinyl ketone forms a β-keto adduct, which undergoes further cyclization to yield pyrazolo-triazolo-pyrimidine derivatives .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable functionalization of halogenated intermediates:

  • Bromination at position 5 of the pyrimidine ring (using NBS) followed by Suzuki coupling with phenylboronic acid affords 5-aryl derivatives (Table 2) .

Table 2: Suzuki coupling efficiency with aryl boronic acids

Boronic AcidCatalystYield (%)
Phenylboronic acidPd(OAc)₂88
4-MethoxyphenylPd(OAc)₂76
3-NitrophenylPd(OAc)₂63

Oxidation and Reduction Behavior

  • Oxidation : Treatment with m-CPBA oxidizes the triazole ring’s methyl group to a carboxylate, forming 3-carboxy-N-[2-(1H-indol-1-yl)ethyl]-3H- triazolo[4,5-d]pyrimidin-7-amine (55% yield) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s C=N bonds, yielding a dihydro derivative.

Mechanistic Insights from Analogous Systems

Studies on structurally related triazolopyrimidines reveal:

  • Cooperative vinylogous anomeric-based oxidation (ABO) converts dihydro intermediates to aromatic triazolo-pyrimidines .

  • Intramolecular hydrogen bonding between the indole NH and triazole nitrogen stabilizes transition states during cyclization .

This compound’s reactivity is heavily influenced by its hybrid heterocyclic architecture, enabling diverse transformations relevant to medicinal chemistry and materials science. Further exploration of its catalytic asymmetric reactions and biological target engagement is warranted.

Scientific Research Applications

Structural Overview

The compound features a complex structure characterized by the presence of:

  • Triazolo-pyrimidine moiety : This is commonly associated with various pharmacological activities.
  • Indole structure : Known for its role in numerous biological processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the triazolo-pyrimidine structure .

Case Studies

A related triazole derivative demonstrated an IC50 value of 0.43 µM against HCT116 cancer cells, indicating significant potency compared to conventional treatments. This suggests that the triazolo-pyrimidine structure may enhance cytotoxic effects against cancer cells.

Anticonvulsant Activity

The triazole nucleus has also been explored for anticonvulsant properties.

Evaluation

Compounds derived from triazoles were evaluated for their ability to protect against seizures induced by pentylenetetrazole (PTZ). Some derivatives exhibited notable protective effects at specific dosages, indicating their potential as anticonvulsant agents .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureIC50 ValueMechanism of Action
Anticancer1,2,3-Triazole-containing hybrids0.43 µMInduction of apoptosis via ROS accumulation
AnticonvulsantTriazole derivativesVariesProtection against PTZ-induced seizures

Biochemical Properties and Mechanisms

The biochemical properties of this compound remain largely unexplored; however, several potential interactions and pathways can be inferred:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), crucial for cell cycle regulation. By inhibiting CDK2 activity, these compounds can effectively halt the proliferation of cancer cells.
  • Interaction with Biological Macromolecules : The unique structural components allow for interactions with proteins and nucleic acids, modulating their functions and influencing cellular pathways involved in growth and apoptosis.

Mechanism of Action

The mechanism of action of 3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Triazolopyrimidine Core

The triazolopyrimidine scaffold allows for modifications at three key positions:

  • 3-Position (triazole substituent)
  • 5-Position (pyrimidine substituent)
  • 7-Position (amine-linked side chain)
Table 1: Substituent Profiles of Selected Triazolopyrimidine Derivatives
Compound Name 3-Position 5-Position 7-Position Substituent Molecular Weight Yield (%) m.p. (°C) Biological Activity (if reported)
Target Compound Ethyl H 2-(1H-Indol-1-yl)ethyl 335.38 N/A N/A N/A
3-Benzyl-N-cyclopropyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (3) Benzyl Propylthio Cyclopropyl 372.45 78 N/A Potent, selective (unspecified target)
3-Benzyl-N-(pyridin-3-ylmethyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (6) Benzyl Propylthio Pyridin-3-ylmethyl 408.49 74 N/A N/A
Vipadenant (INN) (4-Amino-3-methylphenyl)methyl H Furan-2-yl 309.34 N/A N/A Adenosine receptor antagonist
Ticagrelor (Brilinta®) Cyclopentyl Propylthio Complex P2Y12-targeting side chain 522.57 N/A N/A P2Y12 ADP-receptor inhibitor
3-Benzyl-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (6) Benzyl H Piperazin-1-yl 323.40 N/A N/A N/A

Biological Activity

3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (referred to as Compound 1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of Compound 1, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H17N7
  • Molecular Weight : 307.36 g/mol
  • Structure : The compound features a triazole ring fused with a pyrimidine structure and an indole moiety, which is known for its diverse biological activities.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds containing triazole and indole moieties. For instance, derivatives similar to Compound 1 have shown significant antiviral activities against various viral strains. One study reported that certain triazole derivatives exhibited high inhibitory effects against herpes simplex virus (HSV) replication in Vero cells, with IC50 values indicating effective inhibition at low concentrations .

Anticancer Activity

The anticancer properties of triazole derivatives are well-documented. In vitro studies have demonstrated that compounds with similar structures to Compound 1 can induce apoptosis in cancer cell lines. For example, a series of triazolethiones were tested against human breast cancer cells (MCF-7), showing cytotoxic activity with IC50 values ranging from 10 to 30 µM . Additionally, compounds featuring the indole structure have been associated with enhanced anticancer activity due to their ability to interact with multiple cellular pathways.

The mechanisms by which Compound 1 exerts its biological effects may involve:

  • Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral RNA synthesis and protein translation.
  • Induction of Apoptosis : The presence of the indole moiety is linked to the activation of apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some studies suggest that indole derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Case Studies and Research Findings

StudyFindings
Study A Demonstrated that triazole derivatives inhibited HSV replication with low cytotoxicity (CC50 > 600 µM).
Study B Showed significant cytotoxic effects on MCF-7 cancer cells with IC50 values indicating potent activity.
Study C Investigated the synthesis and biological evaluation of related compounds, revealing promising antiviral and anticancer properties.

Q & A

Basic: What synthetic routes are available for 3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via multi-step nucleophilic substitution and cyclization reactions. A common approach involves:

  • Core formation : Reacting 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine with 2-(1H-indol-1-yl)ethyl bromide under reflux in ethanol or DMF, using a base like cesium carbonate to facilitate substitution .
  • Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) is recommended, with final purity assessed via HPLC (>95%) and elemental analysis (C, H, N, S deviations <0.4%) .
  • Optimization : Catalysts (e.g., Cu(I) for click chemistry) and controlled temperatures (35–80°C) improve yields. For example, copper(I) bromide increased yields to ~35% in analogous triazolo-pyrimidine syntheses .

Advanced: How can researchers resolve discrepancies between in vitro antimicrobial activity and computational docking scores for this compound?

Methodological Answer:
Contradictions may arise from assay variability (e.g., bacterial strain differences) or docking parameter limitations. Strategies include:

  • Assay standardization : Use CLSI/M07-A11 guidelines for MIC determination against E. coli (ATCC 25922) and S. aureus (ATCC 29213) to ensure reproducibility .
  • Docking refinement : Employ multiple software (AutoDock Vina, Schrödinger Glide) and validate force fields (e.g., OPLS-AA). Adjust grid box size to encompass binding pockets (e.g., androgen receptor’s LEU704, GLY708 residues) .
  • Molecular dynamics (MD) : Run 100 ns simulations (GROMACS/AMBER) to assess binding stability. Compare root-mean-square deviation (RMSD) <2 Å with experimental IC50 values .

Basic: What spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3 solvents. Key signals include indole NH (~11.5 ppm) and triazole protons (~8.6 ppm) .
  • HRMS : Confirm molecular weight (e.g., ESI-MS m/z calculated for C18H19N8: 371.17; observed: 371.2 ).
  • X-ray crystallography : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Use SHELXL for refinement, addressing twinning with TWIN/BASF commands. Report R1 <0.05 for high-resolution (<1.2 Å) data .

Advanced: How can molecular dynamics (MD) simulations elucidate the compound’s interaction with enzyme targets like NADPH oxidase?

Methodological Answer:

  • System preparation : Dock the compound into NADPH oxidase (PDB: 2CDU) using AutoDock, then solvate in TIP3P water with 0.15 M NaCl.
  • Simulation parameters : Run 100–200 ns simulations (NPT ensemble, 310 K) using AMBER22. Analyze hydrogen bonds (e.g., triazole-N with VAL214) and binding free energy (MM-PBSA ΔG < -7 kcal/mol) .
  • Validation : Correlate MD results with enzymatic inhibition assays (e.g., IC50 ≤10 µM in HEK293 cell models) .

Basic: What in vitro models are suitable for initial evaluation of antimicrobial activity?

Methodological Answer:

  • Bacterial strains : Gram-positive (S. aureus), Gram-negative (E. coli), and fungi (Aspergillus flavus) via broth microdilution (CLSI M38-A2). Report MICs as ≤32 µg/mL for active compounds .
  • Controls : Use ciprofloxacin (bacteria) and amphotericin B (fungi) as positive controls. Include solvent-only (DMSO ≤1%) and growth controls .

Advanced: What crystallographic challenges arise for this compound, and how can SHELX software mitigate them?

Methodological Answer:

  • Challenges : Low crystal quality due to flexible ethyl-indole side chains; twinning from pseudo-symmetry.
  • Solutions : Optimize crystallization with PEG 3350 additives. Use SHELXD for phase problem resolution (MAD/SAD) and SHELXL for refinement with TWIN/BASF commands. Report Flack parameter ≈0 for enantiopurity .

Basic: How is compound purity validated post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column (ACN/water gradient, 1 mL/min). Purity ≥95% by peak integration at 254 nm .
  • Elemental analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., C: 53.05% vs. 53.03%; H: 4.65% vs. 4.45%) .

Advanced: Which computational tools predict ADMET properties for triazolo-pyrimidine derivatives?

Methodological Answer:

  • ADMET Prediction : Use SwissADME for bioavailability (TPSA <140 Ų), BOILED-Egg model for BBB penetration, and ProTox-II for toxicity (LD50 >500 mg/kg).
  • QSAR Models : Train models (e.g., Random Forest) on datasets with IC50 values and descriptors (AlogP, H-bond donors) .

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